molecular formula C9H14Cl2N4 B13974257 3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride

3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride

Cat. No.: B13974257
M. Wt: 249.14 g/mol
InChI Key: VVYCWUORORSHHV-UHFFFAOYSA-N
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Description

3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride is a chemical compound with the molecular formula C9H14Cl2N4. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride typically involves the reaction of 3,6-dichloropyridazine with 2-methylpiperazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated and purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and batch processing .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the compound .

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine
  • 6-(2-Methylpiperazin-1-yl)pyridazine
  • 3-Chloro-6-(piperazin-1-yl)pyridazine

Uniqueness

3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride is unique due to the presence of both the chloro and 2-methylpiperazinyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H14Cl2N4

Molecular Weight

249.14 g/mol

IUPAC Name

3-chloro-6-(2-methylpiperazin-1-yl)pyridazine;hydrochloride

InChI

InChI=1S/C9H13ClN4.ClH/c1-7-6-11-4-5-14(7)9-3-2-8(10)12-13-9;/h2-3,7,11H,4-6H2,1H3;1H

InChI Key

VVYCWUORORSHHV-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=NN=C(C=C2)Cl.Cl

Origin of Product

United States

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